2-Ethylcrotonaldehyde

Description

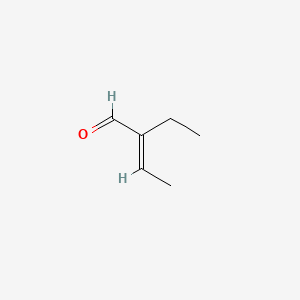

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-ethylbut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGZCSXWIRBTRW-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-25-7, 63883-69-2 | |

| Record name | 2-Butenal, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-trans-2-butenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063883692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenal, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-ethyl-2-butenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to (E)-2-Ethylbut-2-enal (CAS: 19780-25-7)

This technical guide provides a comprehensive overview of (E)-2-ethylbut-2-enal, also known as 2-Ethylcrotonaldehyde, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, spectroscopic data, synthesis and handling protocols, and its toxicological profile as a member of the α,β-unsaturated aldehyde class.

(E)-2-ethylbut-2-enal is an α,β-unsaturated aldehyde. Its identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Names

| Identifier | Value |

| CAS Number | 19780-25-7[1][2][3][4] |

| IUPAC Name | (E)-2-ethylbut-2-enal[1] |

| Synonyms | This compound, (2E)-2-Ethyl-2-butenal, 2-Ethyl-trans-2-butenal, trans-2-Ethylcrotonal[1][5] |

| Molecular Formula | C₆H₁₀O[2][4] |

| InChI Key | IQGZCSXWIRBTRW-ZZXKWVIFSA-N[1] |

| SMILES | CC/C(=C\C)/C=O[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 98.14 g/mol | [2] |

| Boiling Point | 136.5 °C at 760 mmHg | [4] |

| 59 °C at 55 mmHg | [4] | |

| Melting Point | -78 °C (estimate) | [4] |

| Density | 0.86 g/cm³ | [4] |

| Flash Point | 28.3 °C | |

| Solubility | Soluble in water (4710 mg/L at 25 °C, est.) | |

| logP | 1.54 (estimate) |

Spectroscopic Data

Table 3: Summary of Spectroscopic Data

| Technique | Data Source / Reference |

| ¹H NMR | Sigma-Aldrich Co. LLC.[1] |

| ¹³C NMR | Sigma-Aldrich Co. LLC.[1] |

| Infrared (IR) | Sigma-Aldrich Co. LLC. (Vapor Phase)[1] |

| Mass Spectrometry (MS) | NIST Mass Spectrometry Data Center[1] |

Synthesis and Purification

Experimental Protocol: Synthesis via Aldol (B89426) Condensation

The synthesis of α,β-unsaturated aldehydes such as (E)-2-ethylbut-2-enal is commonly achieved through an aldol-type condensation of n-alkanals[6]. The following is a general procedure that can be adapted for the synthesis of this specific compound.

Workflow for Aldol Condensation Synthesis

Caption: General workflow for the synthesis of 2-alkylalk-2-enals via aldol condensation.

Detailed Methodology:

-

Reaction Setup: To a suitable reaction vessel, add the precursor n-alkanals. For (E)-2-ethylbut-2-enal, this would conceptually involve the condensation of butyraldehyde and acetaldehyde.

-

Catalysis: Introduce a base catalyst, such as piperidine, to the mixture under controlled temperature conditions[6].

-

Reaction: The mixture is then heated to reflux for a period sufficient to drive the condensation and subsequent dehydration, typically around one hour[6].

-

Workup: After cooling to ambient temperature, the organic layer containing the product is separated from the aqueous layer[6].

-

Purification: The crude product is purified by distillation under reduced pressure to yield the final (E)-2-ethylbut-2-enal[6]. The purity of the resulting product should be confirmed using gas chromatography (GC) and NMR spectroscopy[6].

Reactivity and Biological Activity

Reactivity Profile

The reactivity of (E)-2-ethylbut-2-enal is dominated by the electrophilic nature of the α,β-unsaturated aldehyde functional group. It can undergo several types of reactions, most notably Michael addition at the β-carbon and reactions typical of aldehydes at the carbonyl group.

Biological Activity and Signaling Pathways

Specific biological data for (E)-2-ethylbut-2-enal is limited. However, as an α,β-unsaturated aldehyde, its biological activity is expected to be consistent with other members of this class, which are known products of lipid peroxidation and are implicated in a variety of cellular processes and pathologies[7][8].

The primary mechanism of toxicity for α,β-unsaturated aldehydes is their ability to act as potent electrophiles, readily forming covalent adducts with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione[9][10]. This can lead to enzyme inactivation, depletion of cellular antioxidant defenses, and induction of oxidative stress.

Signaling Pathway: Cellular Effects of α,β-Unsaturated Aldehydes

Caption: General signaling pathway for the cellular toxicity of α,β-unsaturated aldehydes.

These interactions can disrupt numerous signaling pathways and cellular functions, contributing to the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[7][11]. The formation of protein adducts can lead to enzyme inactivation and cellular damage[9][10]. Depletion of glutathione (B108866) (GSH), a key cellular antioxidant, results in increased oxidative stress, which in turn can trigger inflammatory responses and apoptosis[12].

Safety and Handling

(E)-2-ethylbut-2-enal is a hazardous chemical and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Acute toxicity, Dermal | H311: Toxic in contact with skin |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Source:[13]

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be necessary for splash hazards.

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.

References

- 1. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethyl-but-2-enal | C6H10O | CID 29773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ethyl-2-butenal, 19780-25-7 [thegoodscentscompany.com]

- 4. chembk.com [chembk.com]

- 5. 2-ETHYL-BUT-2-ENAL | 63883-69-2 [chemicalbook.com]

- 6. imreblank.ch [imreblank.ch]

- 7. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Butanal, 2-ethyl- [webbook.nist.gov]

physical properties of 2-Ethylcrotonaldehyde

An In-depth Technical Guide on the Physical Properties of 2-Ethylcrotonaldehyde

This technical guide provides a comprehensive overview of the core . The information is intended for researchers, scientists, and drug development professionals who require detailed data and experimental context for this compound.

Chemical Identity

-

Synonyms: 2-Ethyl-2-butenal, 2-Ethyl crotonic aldehyde[2]

Physical Properties

The are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Weight | 98.14 g/mol | [2][4] |

| 98.143 g/mol | [3][5] | |

| 98.16 g/mol | [1] | |

| Density | 0.829 g/cm³ | [1][5] |

| 0.86 g/cm³ | [6][7] | |

| Boiling Point | 136.5°C at 760 mmHg | [5] |

| 59°C at 55 mmHg | [6][7] | |

| Melting Point | -78°C (estimate) | [6] |

| Flash Point | 31°C | [6][7] |

| 28.3°C | [5] | |

| 83.00°F (28.33°C) (est.) | [8] | |

| Vapor Pressure | 7.34 mmHg at 25°C | [5][6] |

| Refractive Index | 1.4475 | [6] |

| 1.419 | [5] | |

| Solubility in Water | 4710 mg/L at 25°C (est.) | [8] |

| LogP (o/w) | 1.54160 | [5] |

| 1.597 (est.) | [8] |

Experimental Protocols for Property Determination

While specific experimental protocols for determining the were not detailed in the provided search results, generalized methods for aldehydes and other liquid organic compounds are well-established. Below are outlines of typical procedures.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a liquid aldehyde like this compound, this can be determined using methods such as simple distillation or the Thiele tube method.

-

Simple Distillation: The compound is heated in a distillation flask connected to a condenser. A thermometer is placed so that its bulb is just below the side arm of the flask to measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which a steady stream of distillate is collected is recorded as the boiling point.

-

Thiele Tube Method: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is attached to a thermometer and heated in a Thiele tube containing oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Measurement

The density of a liquid can be determined using several methods, including pycnometry and the use of a vibrating tube densimeter.

-

Pycnometry: A pycnometer, which is a flask with a precisely known volume, is weighed empty. It is then filled with this compound and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.

-

Vibrating Tube Densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of vibration is directly related to the density of the liquid in the tube. This method is fast, accurate, and requires only a small sample volume.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the liquid are placed between two prisms. Light of a specific wavelength (usually the sodium D-line at 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument is calibrated to directly provide the refractive index, typically at a standard temperature of 20°C.

Flash Point Determination

The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with the air near its surface.

-

Closed-Cup Method (e.g., Pensky-Martens): The liquid is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is the flash point. This method is generally used for liquids with lower flash points as it minimizes the loss of volatile components.

-

Open-Cup Method (e.g., Cleveland Open Cup): The liquid is heated in an open cup, and an ignition source is passed over the surface. This method typically yields a higher flash point than the closed-cup method and is often used for less volatile liquids.

Solubility Testing

The solubility of an organic compound is typically determined by mixing a small amount of the solute with a solvent and observing whether a homogeneous solution is formed.

-

Qualitative Solubility Test: A small, measured amount of this compound (e.g., 0.1 g or 0.2 mL) is added to a test tube containing a specific volume of solvent (e.g., 3 mL of water). The mixture is agitated, and the solubility is observed. This can be done with a range of solvents to determine the compound's polarity and solubility characteristics. For aldehydes with shorter carbon chains, some solubility in water is expected due to the potential for hydrogen bonding with water molecules.

Synthesis Workflow

This compound can be synthesized via an aldol (B89426) condensation reaction followed by dehydration. The following diagram illustrates a typical workflow for its production.

References

A Technical Guide to 2-Ethylcrotonaldehyde: Molecular Formula and Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular formula and weight of 2-Ethylcrotonaldehyde, a key chemical compound. The data is presented for clarity and rapid assessment, adhering to stringent documentation standards for scientific and research applications.

Core Molecular Data

This compound is an aldehyde with the chemical name (2E)-2-ethylbut-2-enal.[][2][3] Its fundamental molecular characteristics are summarized below.

Quantitative Molecular Information

The following table outlines the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C6H10O | [][2][4] |

| Molecular Weight | 98.143 g/mol | [4] |

| Alternate Molecular Weight | 98.14 g/mol | [2] |

| Alternate Molecular Weight | 98.16 g/mol | [] |

| Monoisotopic Mass | 98.073164938 Da | [2][4] |

Logical Relationship of Molecular Properties

The relationship between the common name of the compound, its empirical formula, and its calculated molecular weight is a fundamental concept in chemistry. The formula dictates the atomic composition, which in turn determines the molecular weight.

References

Technical Guide: Physicochemical Properties of 2-Ethylcrotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 2-ethylcrotonaldehyde (B1231484), specifically its boiling point and density. The information contained herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physicochemical Data

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Boiling Point | 116 to 117 | °C | Not Specified |

| Specific Gravity | 0.8170 | g/cm³ | at 20/20 °C |

| Molecular Formula | C₆H₁₀O | ||

| Molecular Weight | 98.14 | g/mol |

Experimental Protocols

Detailed methodologies for the experimental determination of boiling point and density are crucial for ensuring accuracy and reproducibility of results. The following sections outline standard laboratory procedures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] Several methods can be employed for this determination, including simple distillation and micro-boiling point methods.

1. Simple Distillation Method:

This method is suitable when a sufficient quantity of the liquid is available (at least 5 mL).[1]

-

Apparatus: Distilling flask, condenser, receiving vessel, thermometer, heating mantle or Bunsen burner.

-

Procedure:

-

Assemble the distillation apparatus.

-

Place a measured volume of the liquid (e.g., this compound) into the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving vessel. This temperature is the boiling point.[2] It is recommended to also record the barometric pressure to ensure accuracy.[1]

-

2. Micro-Boiling Point Method (Thiele Tube):

This method is ideal when only a small sample of the liquid is available.

-

Apparatus: Thiele tube, capillary tube (sealed at one end), thermometer, heat source.

-

Procedure:

-

Attach a small test tube containing a few drops of the liquid sample to the thermometer.

-

Place a capillary tube, with its sealed end up, into the test tube.

-

Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.[3]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and observe the sample as it cools.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[4]

-

Determination of Density

Density is the mass of a substance per unit of volume (ρ = m/V).[5]

-

Apparatus: A balance, and a piece of volumetric glassware (e.g., measuring cylinder, pycnometer, or pipette).

-

Procedure:

-

Place an empty, dry measuring cylinder on a balance and tare the balance to zero.[6]

-

Carefully pour a known volume of the liquid (e.g., 10 mL of this compound) into the measuring cylinder. Read the volume from the bottom of the meniscus.[5]

-

Record the mass of the liquid.[6]

-

Calculate the density by dividing the mass of the liquid by its volume.[5][7]

-

For higher accuracy, repeat the measurement multiple times and calculate the average. Using a larger volume can also help minimize measurement uncertainties.[6] It is also important to control for temperature as it can affect the volume of the liquid.[8]

-

Logical Relationships

The following diagram illustrates the relationship between the compound and its fundamental physical properties.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. vernier.com [vernier.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. homesciencetools.com [homesciencetools.com]

- 8. chm.uri.edu [chm.uri.edu]

Spectroscopic Profile of 2-Ethylcrotonaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylcrotonaldehyde (CAS No: 19780-25-7), a key intermediate in various chemical syntheses. This document compiles predicted and available experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in research and development.

Spectroscopic Data Summary

The following tables summarize the expected and reported quantitative spectroscopic data for this compound. Due to the limited availability of specific experimental data in public databases, predicted values based on the analysis of similar α,β-unsaturated aldehydes are also included for a comprehensive understanding.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.0 - 10.0 | Singlet | - |

| Vinylic H | 6.5 - 7.5 | Quartet | ~7 |

| Methylene H (-CH₂-) | 2.0 - 2.5 | Quartet | ~7.5 |

| Methyl H (vinylic) | 1.8 - 2.2 | Doublet | ~7 |

| Methyl H (ethyl) | 1.0 - 1.3 | Triplet | ~7.5 |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 190 - 205 |

| Vinylic C (α-carbon) | 135 - 150 |

| Vinylic C (β-carbon) | 145 - 160 |

| Methylene C (-CH₂-) | 20 - 30 |

| Methyl C (vinylic) | 10 - 20 |

| Methyl C (ethyl) | 10 - 15 |

A ¹³C NMR spectrum for this compound is available from suppliers like Sigma-Aldrich, though specific chemical shift values are not detailed here.[1][2]

Table 3: Infrared (IR) Spectroscopic Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (conjugated aldehyde) | 1685 - 1710 | Strong |

| C=C Stretch (conjugated) | 1620 - 1650 | Medium |

| Aldehydic C-H Stretch | 2700 - 2760 and 2800 - 2860 | Medium, often two bands |

| Vinylic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

For α,β-unsaturated aldehydes, the carbonyl (C=O) stretching vibration is typically observed in the 1685-1710 cm⁻¹ range.[1][3][4][5][6] The characteristic aldehydic C-H stretching appears as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[1][3][4][5][6][7]

Table 4: Mass Spectrometry (MS) Data

| Fragmentation Ion | Predicted m/z | Description |

| [M]⁺ | 98 | Molecular Ion |

| [M-1]⁺ | 97 | Loss of aldehydic proton |

| [M-29]⁺ | 69 | α-cleavage, loss of CHO |

| [M-43]⁺ | 55 | McLafferty rearrangement |

The molecular weight of this compound is 98.14 g/mol .[1] In mass spectrometry, aldehydes typically show a molecular ion peak. Common fragmentation patterns include α-cleavage (loss of the CHO group) and the McLafferty rearrangement.[8][9]

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Transition | Predicted λmax (nm) | Solvent |

| π → π | 210 - 240 | Ethanol or Hexane |

| n → π | 300 - 350 | Ethanol or Hexane |

As a conjugated system, this compound is expected to exhibit a π → π* transition at a longer wavelength compared to non-conjugated aldehydes. The n → π* transition will also be present but with a weaker intensity.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 s.

-

Acquisition time: 2-4 s.

-

Spectral width: -2 to 12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 s.

-

Acquisition time: 1-2 s.

-

Spectral width: -5 to 220 ppm.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

-

Injector temperature: 250 °C.

-

Oven program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 30 - 300.

-

Source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax. A typical starting concentration would be in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the prepared solution.

-

Record the spectrum over a range of approximately 200 - 400 nm.

-

The wavelength of maximum absorbance (λmax) should be identified.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

- 1. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(19780-25-7) 13C NMR spectrum [chemicalbook.com]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 8. Visualizer loader [nmrdb.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Ethylcrotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Ethylcrotonaldehyde, also known by its IUPAC name, (E)-2-ethylbut-2-enal. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes a predicted ¹H NMR spectrum to elucidate its structural features. The predicted data serves as a valuable tool for spectral interpretation and structural confirmation.

Predicted ¹H NMR Data of this compound

The predicted quantitative ¹H NMR data for this compound is summarized in the table below. These values are calculated based on established chemical shift and coupling constant models and provide a reliable estimation of the experimental spectrum.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (Aldehyde) | 9.35 | Singlet (s) | - | 1H |

| H3 (Vinylic) | 6.45 | Quartet (q) | 6.8 | 1H |

| H4 (Ethyl Methylene) | 2.25 | Quartet (q) | 7.5 | 2H |

| H3' (Vinylic Methyl) | 1.85 | Doublet (d) | 6.8 | 3H |

| H4' (Ethyl Methyl) | 1.10 | Triplet (t) | 7.5 | 3H |

Note: The data presented is based on a predicted spectrum and should be used as a reference. Actual experimental values may vary.

Structural Elucidation and Signal Correlation

The following diagram illustrates the structure of this compound with proton assignments and depicts the predicted spin-spin coupling interactions that give rise to the observed multiplicities in the ¹H NMR spectrum.

Caption: Structure of this compound and key ¹H-¹H coupling.

Experimental Protocol: ¹H NMR Spectroscopy of a Liquid Aldehyde

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a liquid aldehyde such as this compound.

1. Sample Preparation:

-

Sample Quantity: For a routine ¹H NMR spectrum, approximately 5-20 mg of the liquid aldehyde is required.[1][2]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds.[3] Approximately 0.6-0.7 mL of the deuterated solvent is used to dissolve the sample.[2]

-

Procedure:

-

Weigh the desired amount of this compound directly into a clean, dry vial.

-

Add the deuterated solvent to the vial and gently swirl to ensure complete dissolution.

-

Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely. The final sample height in the tube should be approximately 4-5 cm.[1][2]

-

2. NMR Spectrometer Parameters:

-

Instrument: A modern Fourier Transform NMR (FT-NMR) spectrometer with a proton frequency of 300 MHz or higher is typically used.

-

Solvent Lock: The deuterium (B1214612) signal from the CDCl₃ solvent is used to lock the magnetic field frequency.

-

Shimming: The magnetic field homogeneity is optimized by shimming on the sample to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is commonly used for routine qualitative spectra to allow for a shorter relaxation delay.[4][5]

-

Acquisition Time (AQ): Typically set to 2-4 seconds.[4]

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[4]

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is set to encompass all expected proton signals.

-

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm).

-

Integration: The relative areas under each peak are integrated to determine the proton ratios.

This comprehensive guide, based on predicted data and standard experimental procedures, provides a solid foundation for researchers and scientists working with this compound and similar unsaturated aldehydes. For definitive structural analysis, it is always recommended to acquire and interpret an experimental ¹H NMR spectrum whenever possible.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Ethylcrotonaldehyde

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Ethylcrotonaldehyde, a key α,β-unsaturated aldehyde. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction to ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. The chemical shift of each carbon atom in the spectrum provides information about its local electronic environment, allowing for the identification of functional groups and the overall structure of the molecule. In ¹³C NMR, the signal for each unique carbon atom appears as a single peak, simplifying spectral interpretation. The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

Molecular Structure of this compound

This compound, with the chemical formula C₆H₁₀O, is an α,β-unsaturated aldehyde.[1][2] Its structure consists of a six-carbon chain with a double bond between C2 and C3, an aldehyde group at C1, and an ethyl substituent at C2. The numbering of the carbon atoms for the purpose of NMR analysis is presented in the diagram below.

¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃), a common NMR solvent. These predicted values are supplemented with typical chemical shift ranges for the corresponding carbon types to aid in spectral interpretation.

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Chemical Shift Range (ppm) | Carbon Type |

| C1 (CHO) | 194.8 | 190-200 | Aldehyde Carbonyl |

| C2 (C=) | 143.5 | 125-150 | Alkene (quaternary) |

| C3 (=CH) | 155.2 | 115-140 | Alkene |

| C4 (CH₃) | 14.7 | 10-15 | Alkyl |

| C5 (CH₂) | 21.8 | 16-25 | Alkyl |

| C6 (CH₃) | 13.2 | 10-15 | Alkyl |

Note: The predicted chemical shifts were generated using a standard NMR prediction algorithm. Actual experimental values may vary slightly.

The chemical shift of the aldehydic carbon (C1) is expected to be the most downfield due to the strong deshielding effect of the carbonyl oxygen. The olefinic carbons (C2 and C3) resonate in the typical alkene region. The β-carbon (C3) of an α,β-unsaturated carbonyl compound is generally observed further downfield than the α-carbon due to resonance effects.[3] The alkyl carbons of the ethyl group (C5 and C6) and the methyl group (C4) appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Analysis

The following provides a detailed methodology for acquiring a ¹³C NMR spectrum of this compound.

Workflow for ¹³C NMR Sample Preparation and Analysis

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.[4]

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.0 ppm).

-

Concentration: A concentration of approximately 20-50 mg/mL is typically sufficient.

-

Temperature: The experiment is usually conducted at room temperature (approximately 298 K).

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence with proton decoupling is used.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to ensure full relaxation of all carbon nuclei.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The resulting spectrum is then referenced to the TMS signal at 0.0 ppm.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear fingerprint of its carbon skeleton. By understanding the expected chemical shift ranges and employing a standardized experimental protocol, researchers can confidently use this technique for structural verification and purity assessment of this important chemical intermediate. The combination of predicted data and established principles of NMR spectroscopy offers a robust framework for the analysis of this compound and related α,β-unsaturated systems.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Alpha, Beta-Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful and rapid analytical technique for the structural elucidation and characterization of organic compounds. For researchers and professionals in drug development and chemical sciences, a thorough understanding of IR spectral data is crucial for identifying functional groups and deducing molecular structures. This guide provides a detailed examination of the IR spectroscopy of alpha, beta-unsaturated aldehydes, a common structural motif in various biologically active molecules and synthetic intermediates. We will explore the characteristic vibrational frequencies, the factors influencing them, and the experimental considerations for obtaining high-quality spectra.

Core Principles: Vibrational Modes in Conjugated Aldehydes

The infrared spectrum of an α,β-unsaturated aldehyde is dominated by several key stretching and bending vibrations. The conjugation of the carbon-carbon double bond (C=C) with the carbonyl group (C=O) significantly influences the electronic distribution and, consequently, the vibrational frequencies of these bonds compared to their isolated counterparts.

The primary diagnostic absorptions for α,β-unsaturated aldehydes are:

-

Carbonyl (C=O) Stretching Vibration: This is typically the most intense absorption in the spectrum.[1][2]

-

Carbon-Carbon Double Bond (C=C) Stretching Vibration: This absorption is also characteristic and is influenced by conjugation.

-

Aldehydic Carbon-Hydrogen (C-H) Stretching Vibration: This feature is unique to aldehydes and helps distinguish them from other carbonyl-containing compounds.[3][4]

The delocalization of π-electrons through the conjugated system (C=C-C=O) reduces the double bond character of both the C=O and C=C bonds.[5][6] This is due to resonance, which introduces a partial single-bond character to these groups. As a result, the force constants of these bonds are lowered, leading to a decrease in their stretching frequencies compared to non-conjugated aldehydes and alkenes.[2][7][8][9][10]

Factors Influencing Vibrational Frequencies

Several factors can affect the exact position of the absorption bands in the IR spectrum of an α,β-unsaturated aldehyde:

-

Conjugation: As established, conjugation lowers the frequency of both the C=O and C=C stretching vibrations. The C=O stretch in saturated aliphatic aldehydes typically appears in the 1740-1720 cm⁻¹ range, whereas for α,β-unsaturated aldehydes, this band shifts to a lower wavenumber, generally appearing between 1710 cm⁻¹ and 1685 cm⁻¹.[3][8] Similarly, the C=C stretching frequency is also lowered.

-

Substitution: The nature and position of substituents on the carbon-carbon double bond can further modify the absorption frequencies. Alkyl substituents can cause slight shifts in the C=C stretching frequency.

-

Conformational Isomers (s-cis and s-trans): Alpha, beta-unsaturated aldehydes can exist as rotational isomers (s-cis and s-trans) around the C-C single bond. These conformers can exhibit slightly different C=O and C=C stretching frequencies. For instance, in crotonaldehyde, the s-trans conformer is dominant at room temperature.[11][12] The different spatial arrangements lead to distinct vibrational modes.

Below is a diagram illustrating the resonance effect in a typical α,β-unsaturated aldehyde.

Characteristic IR Absorption Frequencies

The following tables summarize the key quantitative data for the vibrational frequencies of α,β-unsaturated aldehydes.

Table 1: General Characteristic IR Absorption Ranges for α,β-Unsaturated Aldehydes

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| Carbonyl (C=O) | Stretch | 1710 - 1685[2][3] | Strong | Lower frequency than saturated aldehydes (1740-1720 cm⁻¹) due to conjugation.[3] |

| Alkene (C=C) | Stretch | 1650 - 1600 | Medium to Weak | Often appears as a sharp peak. Intensity can be variable. |

| Aldehydic C-H | Stretch | 2850 - 2800 and 2750 - 2700[3][4] | Medium, Sharp | Often appears as a pair of peaks (Fermi resonance). The peak around 2720 cm⁻¹ is particularly diagnostic.[2][3] |

| Vinylic =C-H | Stretch | 3100 - 3000[13] | Medium | Appears at higher frequency than aliphatic C-H stretches. |

| Vinylic =C-H | Bend (out-of-plane) | 1000 - 650 | Strong | Position depends on the substitution pattern of the double bond. |

Table 2: Experimental IR Frequencies for Acrolein and Crotonaldehyde (Gas Phase)

| Compound | Formula | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) |

| Acrolein (2-Propenal) | C₃H₄O[14] | ~1723 | ~1625 | ~2760, ~2800 |

| Crotonaldehyde (2-Butenal) | C₄H₆O | ~1723 (s-trans)[11] | ~1645 (s-trans)[11] | ~2735 |

Note: Values can vary slightly depending on the phase (gas, liquid, solid) and solvent used.

The diagram below illustrates the primary vibrational modes.

Experimental Protocols

Obtaining a high-quality IR spectrum requires proper sample preparation and instrument operation.

I. Sample Preparation

The method of sample preparation depends on the physical state of the aldehyde.

-

For Liquid Samples (Neat):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.

-

Place one to two drops of the neat liquid sample onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Mount the salt plate assembly in the spectrometer's sample holder.

-

-

For Solid Samples (Mull Technique):

-

Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

-

Add one to two drops of a mulling agent (e.g., Nujol™ - mineral oil).

-

Continue grinding until the mixture forms a smooth, translucent paste (a mull).

-

Transfer the mull onto a salt plate and assemble as described for a neat liquid.

-

-

For Solution-Phase Spectroscopy:

-

Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform, carbon disulfide). The concentration should be sufficient to yield a good signal (typically 1-10% w/v).

-

The choice of solvent is critical to avoid overlapping peaks with the analyte. A solvent compensation spectrum (background) must be run.

-

Use a matched pair of solution cells, one for the sample solution and one for the pure solvent (reference beam).

-

II. Data Acquisition (General FT-IR Workflow)

-

Background Spectrum: Run a background scan with an empty sample compartment (for neat liquids/mulls) or with the solvent-filled reference cell. This accounts for atmospheric H₂O, CO₂, and any instrumental artifacts.

-

Sample Spectrum: Place the prepared sample in the spectrometer's beam path.

-

Data Collection: Initiate the scan. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

-

Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).

The general workflow for an IR experiment is depicted below.

Conclusion

The infrared spectrum of an α,β-unsaturated aldehyde provides a wealth of structural information. The positions of the C=O and C=C stretching vibrations are clear indicators of conjugation, typically appearing at lower wavenumbers (1710-1685 cm⁻¹ and 1650-1600 cm⁻¹, respectively) than in their non-conjugated counterparts.[2][3] Furthermore, the presence of characteristic aldehydic C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹ provides definitive evidence for the aldehyde functionality.[2][3] By carefully analyzing these key absorption bands in conjunction with appropriate experimental protocols, researchers can confidently identify and characterize this important class of compounds.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 11. Quantitative Infrared Absorption Spectra and Vibrational Assignments of Crotonaldehyde and Methyl Vinyl Ketone Using Gas-Phase Mid-Infrared, Far-Infrared, and Liquid Raman Spectra: s-cis vs s-trans Composition Confirmed via Temperature Studies and ab Initio Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Infrared Absorption Spectra and Vibrational Assignments of Crotonaldehyde and Methyl Vinyl Ketone Using Gas-Phase Mid-Infrared, Far-Infrared, and Liquid Raman Spectra: s-cis vs s-trans Composition Confirmed via Temperature Studies and ab Initio Methods (Journal Article) | OSTI.GOV [osti.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Propenal [webbook.nist.gov]

An In-depth Technical Guide to the Mass Spectrometry of 2-Ethylcrotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-ethylcrotonaldehyde (B1231484), a volatile organic compound of interest in various chemical and pharmaceutical contexts. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative data, outlines a standard experimental protocol for its analysis, and visualizes the core concepts for enhanced understanding.

Electron Ionization Mass Spectrum of this compound

Under electron ionization, this compound (C₆H₁₀O, molecular weight: 98.14 g/mol ) undergoes characteristic fragmentation, yielding a series of ions that are diagnostic of its structure. The mass spectrum is characterized by a discernible molecular ion peak and several key fragment ions resulting from predictable cleavage events.

Data Presentation:

The quantitative data from the electron ionization mass spectrum of this compound is summarized in the table below. The base peak, the most abundant ion, is assigned a relative intensity of 100%.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 98 | 25 | [C₆H₁₀O]⁺• (Molecular Ion) |

| 83 | 15 | [C₅H₇O]⁺ |

| 69 | 100 | [C₄H₅O]⁺ (Base Peak) |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 29 | 50 | [C₂H₅]⁺ or [CHO]⁺ |

Fragmentation Pathways

The fragmentation of the this compound molecular ion ([M]⁺•) is primarily governed by the stability of the resulting carbocations and radical species. The principal fragmentation mechanisms include α-cleavage and cleavage with rearrangement.

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of a hydrogen radical ([M-1]⁺), an ethyl radical ([M-29]⁺), or a propenyl radical ([M-41]⁺). The most prominent α-cleavage leads to the formation of the acylium ion at m/z 69, which is the base peak in the spectrum. This is due to the loss of an ethyl radical.

McLafferty-type Rearrangement: While not the most dominant pathway for this specific molecule due to the substitution pattern, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by beta-cleavage is a possibility in similar aldehydes and can contribute to some of the observed smaller fragments.

The major fragmentation pathways are visualized in the diagram below.

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the volatile aldehyde from other components in a sample before it is introduced into the mass spectrometer for ionization and detection.

Sample Preparation

For liquid samples, a simple dilution with a suitable solvent such as dichloromethane (B109758) or methanol (B129727) is often sufficient. For complex matrices, a headspace or solid-phase microextraction (SPME) technique may be employed to isolate the volatile aldehyde.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless inlet, operated at 250°C. A split ratio of 20:1 is a good starting point.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ion Source: Electron Ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 25 - 200.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

The general workflow for this experimental protocol is illustrated below.

This guide provides foundational information for the mass spectrometric analysis of this compound. For specific applications, optimization of the experimental parameters may be necessary to achieve the desired sensitivity and resolution. Researchers are encouraged to consult relevant literature and instrument manuals for further details.

The Ubiquitous Presence of Unsaturated Aldehydes in Nature: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Unsaturated aldehydes are a class of highly reactive organic compounds characterized by a carbon-carbon double bond in conjugation with a carbonyl group. Their inherent reactivity makes them pivotal players in a vast array of biological processes, from contributing to the characteristic aroma of plants and foods to acting as signaling molecules in stress responses and disease pathogenesis. This technical guide provides an in-depth exploration of the natural occurrence of unsaturated aldehydes, detailing their biosynthesis, physiological roles, and the analytical methodologies used for their characterization and quantification.

Natural Occurrence and Quantitative Data

Unsaturated aldehydes are widespread in nature, originating from various biosynthetic pathways in plants, animals, and microorganisms. A primary source of these compounds is the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. They are also key components of essential oils and contribute significantly to the flavor and fragrance profiles of many natural products.

Essential Oils

Essential oils are complex mixtures of volatile compounds, and unsaturated aldehydes are often responsible for their distinct aromas. The concentrations of these aldehydes can vary significantly depending on the plant species, geographical location, and extraction method.

| Unsaturated Aldehyde | Plant Source | Concentration |

| Cinnamaldehyde | Cinnamomum cassia (Cinnamon) | 60-90% of essential oil[1] |

| Cinnamomum zeylanicum (Cinnamon) | 62-90% of essential oil[2][3] | |

| Citral (B94496) (Geranial & Neral) | Cymbopogon citratus (Lemongrass) | 65-85% w/w of essential oil[4][5] |

| Citrus limon (Lemon) | 2-5% w/w of essential oil[4][5] |

Food and Flavor

Unsaturated aldehydes are crucial contributors to the flavor profiles of many foods, both in their fresh state and after processing. Their presence can be a result of natural enzymatic processes or lipid peroxidation during cooking and storage.

| Unsaturated Aldehyde | Food Source | Concentration/Level |

| trans-2-Decenal | Cilantro | Major component, used at 100-500 ppm in cilantro flavors[6] |

| Cilantro (Fresh Leaves) | 60.27 µg/g FW[7] | |

| trans-2-Dodecenal | Cilantro | Key component, used at ~1,000 ppm in cilantro flavors[8] |

| Fried Chicken Flavors | Up to 80 ppm[8] | |

| Fried Garlic Flavors | ~200 ppm[8] | |

| 4-Hydroxy-2-nonenal (HNE) | Oxidized Vegetable Oils (Corn, Linseed, Rapeseed, Palm, Camellia) | Baseline: ≤ 0.1 mg/kg; After heating: 0.4 - 3.8 mg/kg[9] |

| Fresh Rapeseed, Sunflower, Kiwiseed, and Tuna Oils | ~1 µmol/kg oil[10] | |

| Oxidized Sunflower Oil | 175 µmol/kg[10] | |

| 4-Hydroxy-2-hexenal (HHE) | Oxidized Rapeseed, Kiwiseed, and Tuna Oils | 120-150 µmol/kg[10] |

| Malondialdehyde (MDA) | Fresh Rapeseed, Sunflower, Kiwiseed, and Tuna Oils | 0.6 - 29 µmol/kg oil[10] |

| Oxidized Kiwiseed Oil | 1.1 mmol/kg[10] |

Marine and Aquatic Environments

Phytoplankton, particularly diatoms, are significant producers of polyunsaturated aldehydes (PUAs) in marine ecosystems. These compounds are involved in chemical defense and intercellular signaling.

| Unsaturated Aldehyde | Source | Concentration |

| Heptadienal, Octadienal, Decadienal | Large Phytoplankton (>10 µm) in the Atlantic Ocean | Total potential PUAs: 0 - 4.18 pmol from cells in 1 L[11] |

| Skeletonema marinoi bloom (Adriatic Sea) | Dissolved PUAs: 0.05 - 128 nM[11] | |

| Particulate PUAs: 18 - 25 nmol from cells in 1 L[11] | ||

| Frontal Zones (Eutrophic Estuary) | Particulate PUAs: Up to 40 nM[12] | |

| Diatom Cyclotella cryptica cultures | Dissolved PUAs: 2.03 - 9.72 nM[13] |

Animal Tissues and Biofluids

In animals, unsaturated aldehydes are primarily products of lipid peroxidation and are often used as biomarkers for oxidative stress. Their levels can be elevated in various pathological conditions.

| Unsaturated Aldehyde | Biological Matrix | Concentration (Healthy/Control) | Concentration (Oxidative Stress/Disease) |

| Malondialdehyde (MDA) | Human Plasma | Reference Interval: 0.36 - 1.24 µmol/L[14] | Smokers show slightly higher concentrations[14] |

| Human Serum (Men, 34 yrs) | ~10 µM[15] | Positive correlation with age[15] | |

| Human Serum (Women, 36 yrs) | ~10 µM[15] | No significant correlation with age[15] | |

| Human Serum | Free MDA:Total MDA ratio ~17.4%[16] | ||

| Human Urine | Free MDA:Total MDA ratio ~9.8%[16] |

Biosynthesis and Signaling Pathways

The formation of unsaturated aldehydes is intricately linked to fundamental metabolic and signaling pathways. Understanding these pathways is crucial for comprehending their physiological and pathological roles.

Lipid Peroxidation Pathway

Lipid peroxidation is a free-radical-mediated chain reaction that degrades polyunsaturated fatty acids, leading to the formation of a complex mixture of aldehydes, including unsaturated aldehydes.

Caption: Simplified pathway of lipid peroxidation leading to unsaturated aldehydes.

Plant Stress Response

In plants, unsaturated aldehydes are generated in response to various biotic and abiotic stresses and act as signaling molecules to activate defense mechanisms.

Caption: Role of unsaturated aldehydes in plant stress signaling.

Insect Pheromone Biosynthesis

Many insect sex pheromones are unsaturated aldehydes or their derivatives, synthesized from fatty acid precursors through a series of enzymatic reactions.

Caption: General pathway for the biosynthesis of unsaturated aldehyde insect pheromones.

Experimental Protocols

Accurate quantification of unsaturated aldehydes is essential for understanding their roles in biological systems. Due to their reactivity and often low concentrations, specialized analytical techniques are required.

Extraction of Volatile Unsaturated Aldehydes from Plant Tissues using Solid-Phase Microextraction (SPME)

Objective: To extract volatile unsaturated aldehydes from plant tissues for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., leaves, flowers)

-

SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

Headspace vials with septa

-

Liquid nitrogen

-

Mortar and pestle

-

Analytical balance

-

Incubator or water bath

Procedure:

-

Sample Preparation:

-

Immediately freeze fresh plant tissue in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Accurately weigh a specific amount of the powdered tissue (e.g., 100 mg) into a headspace vial.

-

-

SPME Extraction:

-

Condition the SPME fiber according to the manufacturer's instructions.

-

Seal the headspace vial containing the plant tissue.

-

Incubate the vial at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Insert the SPME fiber through the septum into the headspace of the vial, exposing the fiber to the volatiles.

-

Allow the fiber to adsorb the analytes for a predetermined time (e.g., 30-60 minutes) under controlled temperature.

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.

-

Expose the fiber in the injector to thermally desorb the analytes onto the GC column.

-

Initiate the GC-MS analysis program.

-

Quantification of Unsaturated Aldehydes in Food Matrices by HPLC with DNPH Derivatization

Objective: To quantify unsaturated aldehydes in food samples by derivatizing them with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

Food sample (e.g., edible oil, fruit juice)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Sample Extraction:

-

For liquid samples (e.g., juice), filter to remove particulate matter.

-

For oily samples, dissolve a known amount in a suitable solvent like hexane.

-

Extract the aldehydes from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with acetonitrile for oils).

-

-

Derivatization:

-

To the extracted sample, add an excess of the DNPH solution.

-

Vortex the mixture and allow it to react in the dark at room temperature for a specific time (e.g., 1-2 hours) to form stable hydrazone derivatives.

-

-

Sample Cleanup (SPE):

-

Condition a C18 SPE cartridge with acetonitrile followed by water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/acetonitrile mixture) to remove interferences.

-

Elute the DNPH-aldehyde derivatives with a stronger solvent (e.g., acetonitrile).

-

-

HPLC Analysis:

-

Inject the eluted sample into the HPLC system.

-

Separate the derivatives on a C18 column using a suitable mobile phase gradient (e.g., acetonitrile/water).

-

Detect the derivatives at a specific wavelength (typically around 360 nm).

-

Quantify the aldehydes by comparing the peak areas to those of external standards of known concentrations.[17][18][19][20]

-

Analysis of Lipid Peroxidation-Derived Aldehydes in Biological Tissues by GC-MS

Objective: To analyze and quantify unsaturated aldehydes, such as 4-HNE, in biological tissues as markers of lipid peroxidation.

Materials:

-

Biological tissue (e.g., liver, brain)

-

Phosphate buffered saline (PBS)

-

Butylated hydroxytoluene (BHT)

-

Hexane

-

Methanol

-

Derivatization agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)

-

Internal standard (e.g., a deuterated aldehyde)

-

Homogenizer

-

Centrifuge

-

GC-MS system

Procedure:

-

Tissue Homogenization and Extraction:

-

Homogenize a known weight of tissue in ice-cold PBS containing an antioxidant like BHT to prevent further oxidation.

-

Add an internal standard.

-

Perform a liquid-liquid extraction using a solvent system like methanol/hexane to separate the lipids and aldehydes.

-

Collect the organic phase.

-

-

Derivatization:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent and add the PFBHA solution.

-

Incubate the mixture to allow the formation of stable oxime derivatives.

-

-

Sample Cleanup:

-

Perform a further extraction or use solid-phase extraction to purify the derivatives from the reaction mixture.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the derivatives on an appropriate capillary column.

-

Use mass spectrometry for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

This guide provides a foundational understanding of the natural occurrence of unsaturated aldehydes. For researchers and professionals in drug development, a thorough comprehension of their formation, roles in signaling, and analytical determination is paramount for investigating disease mechanisms and developing novel therapeutic strategies.

References

- 1. Therapeutic Potential of Cinnamon Oil: Chemical Composition, Pharmacological Actions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Much Cinnamaldehyde Is in Cinnamon - GREEN AGRI [greenagribio.com]

- 3. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]

- 4. The quantification of citral in lemongrass and lemon oils by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. researchgate.net [researchgate.net]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Polyunsaturated Aldehydes from Large Phytoplankton of the Atlantic Ocean Surface (42°N to 33°S) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Plasma malondialdehyde as biomarker for oxidative stress: reference interval and effects of life-style factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Circulating and Urinary Concentrations of Malondialdehyde in Aging Humans in Health and Disease: Review and Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relationship between free and total malondialdehyde, a well-established marker of oxidative stress, in various types of human biospecimens - Cui - Journal of Thoracic Disease [jtd.amegroups.org]

- 17. hitachi-hightech.com [hitachi-hightech.com]

- 18. agilent.com [agilent.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. epa.gov [epa.gov]

The Enduring Legacy of Crotonaldehyde: A Technical Guide to its Derivatives in Research and Drug Development

An in-depth exploration of the historical synthesis, modern applications, and biological significance of crotonaldehyde (B89634) derivatives, tailored for researchers, scientists, and drug development professionals.

From its early discovery as a pungent, reactive aldehyde, crotonaldehyde has evolved into a versatile building block in organic synthesis, giving rise to a diverse array of derivatives with significant applications in materials science, agriculture, and notably, medicine. This technical guide delves into the rich history of crotonaldehyde's synthesis and charts the development of its derivatives, with a special focus on compounds exhibiting promising biological activity. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to serve as a comprehensive resource for professionals in the field.

The Genesis of a Reactive Intermediate: Discovery and Early Synthesis of Crotonaldehyde

Crotonaldehyde, systematically named (2E)-but-2-enal, was first synthesized in the 19th century. The most enduring and industrially significant method for its production is the aldol (B89426) condensation of acetaldehyde (B116499) . This reaction, typically base-catalyzed, involves the dimerization of acetaldehyde to form 3-hydroxybutanal (aldol), which is subsequently dehydrated to yield crotonaldehyde.

The historical significance of this method lies in its efficiency and the ready availability of its starting material. Over the years, process optimization has led to high-yield industrial-scale production, solidifying crotonaldehyde's role as a key chemical intermediate.

Key Derivatives and Their Synthesis: A Gateway to Chemical Diversity

The reactivity of crotonaldehyde, owing to its conjugated system of a double bond and a carbonyl group, makes it a valuable precursor for a multitude of derivatives. Several classes of compounds derived from crotonaldehyde have found critical applications, particularly in the pharmaceutical and agrochemical industries.

Sorbic Acid: A Widely Used Food Preservative

One of the most commercially important derivatives of crotonaldehyde is sorbic acid ((2E,4E)-hexa-2,4-dienoic acid), a widely used food preservative. A common industrial synthesis involves the reaction of crotonaldehyde with ketene (B1206846) in the presence of a catalyst, such as a boron trifluoride etherate, to form a polyester (B1180765) intermediate. This polyester is then hydrolyzed to yield sorbic acid.[1][2]

Another established method is the condensation of crotonaldehyde with malonic acid in the presence of a base like pyridine (B92270).[3]

Trimethylhydroquinone (B50269): A Precursor to Vitamin E

Crotonaldehyde is a key starting material in the synthesis of trimethylhydroquinone (TMHQ), a crucial intermediate in the industrial production of Vitamin E (α-tocopherol).[4] The synthesis involves a crossed aldol condensation of crotonaldehyde with diethyl ketone to produce trimethylcyclohexenone, which is then converted to TMHQ.

Crotonic Acid: A Versatile Chemical Intermediate

Crotonic acid ((2E)-but-2-enoic acid) is readily synthesized by the oxidation of crotonaldehyde.[5] This reaction can be carried out using various oxidizing agents, including air or oxygen in the presence of catalysts like manganese salts.[6] Crotonic acid and its esters are used in the production of polymers, resins, and pharmaceuticals.

Heterocyclic Derivatives: Scaffolds for Bioactive Molecules

The di-functional nature of crotonaldehyde makes it an excellent starting material for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. These reactions often proceed through the formation of an initial adduct, followed by cyclization.

Pyridine and its derivatives are ubiquitous in pharmaceuticals. The Hantzsch pyridine synthesis, a classic method, can be adapted to use α,β-unsaturated aldehydes like crotonaldehyde. This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

Pyrimidines are another class of heterocycles with immense biological importance, forming the backbone of nucleobases in DNA and RNA. Crotonaldehyde can be utilized in the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with urea (B33335) or its derivatives.[7] For example, the reaction of crotonaldehyde with two equivalents of urea can lead to the formation of a pyrimidine derivative used as a controlled-release fertilizer.

The Claisen-Schmidt condensation of crotonaldehyde with a substituted acetophenone (B1666503) provides a straightforward route to chalcones, which are α,β-unsaturated ketones.[1][8][9] These chalcones can then serve as precursors for the synthesis of pyrazoline derivatives through cyclocondensation with hydrazine (B178648) hydrate.[3][5][10][11] Both chalcones and pyrazolines are well-known pharmacophores that exhibit a wide range of biological activities, including antimicrobial and anticancer effects.

Quantitative Data and Experimental Protocols

For the successful and reproducible synthesis of crotonaldehyde derivatives, detailed experimental protocols and precise quantitative data are paramount. The following tables summarize key reaction parameters for the synthesis of representative derivatives.

Table 1: Synthesis of Sorbic Acid from Crotonaldehyde and Malonic Acid [3]

| Parameter | Value |

| Reactants | |

| Crotonaldehyde | 80 g (1.14 moles) |

| Malonic Acid | 120 g (1.15 moles) |

| Pyridine (catalyst/solvent) | 120 g (1.52 moles) |

| Reaction Conditions | |

| Temperature | Steam bath |

| Time | 3 hours |

| Work-up | |

| Acidification | 42.5 ml conc. H₂SO₄ in 100 ml water |

| Crystallization | From boiling water |

| Yield | 36-41 g (28-32%) |

| Melting Point | 134°C |

Table 2: Synthesis of a Chalcone (B49325) Derivative from Crotonaldehyde

Note: A specific protocol for a chalcone derived directly from crotonaldehyde was not found in the provided search results. The following is a general protocol for chalcone synthesis via Claisen-Schmidt condensation, which can be adapted for crotonaldehyde and a suitable ketone.[1][8][9]

| Parameter | Value |

| Reactants | |

| Crotonaldehyde | 1.0 mmol |

| Substituted Acetophenone | 1.0 mmol |

| Catalyst | |

| Sodium Hydroxide (15 M aq.) | 0.10 mL |

| Solvent | |

| 95% Ethanol | 1 mL |

| Reaction Conditions | |

| Temperature | Room temperature |

| Time | Until solidification |

| Work-up | |

| Dilution | 2 mL ice water |

| Filtration | Suction filtration |

| Purification | Recrystallization from 95% ethanol |

Table 3: Synthesis of a Pyrazoline Derivative from a Chalcone [3][5][10][11]

| Parameter | Value |

| Reactants | |

| Chalcone | 1 equivalent |

| Hydrazine Hydrate | Excess |

| Solvent | |

| Ethanol | Sufficient to dissolve chalcone |

| Reaction Conditions | |

| Temperature | Reflux |

| Time | 6 hours |

| Work-up | |

| Precipitation | Addition of ice-cold water |

| Filtration | Suction filtration |

| Purification | Recrystallization from ethanol |

Biological Activity and Signaling Pathways of Crotonaldehyde Derivatives

The diverse chemical space accessible from crotonaldehyde has led to the discovery of derivatives with significant biological activities, making them attractive candidates for drug development.

Antimicrobial and Anticancer Activity

Schiff bases, chalcones, and pyrazolines derived from crotonaldehyde have demonstrated promising antimicrobial and anticancer properties.[2][6][12] The α,β-unsaturated carbonyl moiety in many of these derivatives is a key structural feature that can react with biological nucleophiles, such as cysteine residues in enzymes and proteins, leading to the modulation of their function.

Enzyme Inhibition

Crotonaldehyde itself has been shown to be a competitive inhibitor of mitochondrial aldehyde dehydrogenase, an enzyme involved in the metabolism of aldehydes.[8] This inhibitory activity can have significant physiological consequences. Derivatives of crotonaldehyde are also being explored as inhibitors of other enzymes implicated in disease.

Modulation of Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms by which crotonaldehyde and its derivatives exert their biological effects. One key signaling pathway that has been implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates a wide range of cellular processes, including inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is associated with various diseases, including cancer and inflammatory disorders.[13][14][15][]